2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(thiazol-2-yl)acetamide
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Overview
Description
The compound is a derivative of benzothiadiazine, which is a heterocyclic compound containing a benzene ring fused to a thiadiazine ring. Benzothiadiazine derivatives have been studied for various applications, including as fungicides .
Molecular Structure Analysis
The molecular structure of this compound would likely feature a benzothiadiazine core with various substituents, including a thioether and an acetamide group. The presence of these functional groups could influence the compound’s reactivity and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the thioether group might undergo oxidation reactions, while the acetamide group could participate in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could increase its solubility in polar solvents .Scientific Research Applications
Antioxidant and Antitumor Activities
The synthesis of new N-substituted-2-amino-1,3,4-thiadiazoles, including compounds structurally related to the query compound, has been explored for their antioxidant and antitumor properties. These compounds have shown promising results in screening assays, highlighting their potential as leads in the development of new anticancer therapies (Hamama et al., 2013).
Antibacterial Agents
Research has also been conducted on the synthesis of novel N-(benzo[d]thiazol-2-yl) derivatives for their potent antibacterial activity. These studies involve the creation of compounds with a thiadiazole backbone aimed at combating a broad spectrum of bacterial infections, suggesting the compound's utility in developing new antibiotics (Bhoi et al., 2015).
Antimicrobial and Antifungal Properties
Compounds structurally related to the query chemical have been synthesized and assessed for their antimicrobial and antifungal activities. This includes evaluations against various pathogens, indicating the compound's relevance in the search for new antimicrobial and antifungal agents (Shiradkar & Kale, 2006).
Insecticidal Activity
The potential of thiadiazole derivatives as insecticidal agents has been explored, with studies demonstrating the synthesis of novel heterocycles for use against agricultural pests such as the cotton leafworm, Spodoptera littoralis. These findings point to the compound's application in developing safer, more effective insecticides (Fadda et al., 2017).
Heterocyclic Syntheses for Therapeutic Applications
The versatility of thioureido-acetamides in heterocyclic syntheses has been highlighted, showcasing their application in generating a diverse array of heterocyclic compounds with potential therapeutic uses. This underscores the importance of such compounds in medicinal chemistry and drug discovery processes (Schmeyers & Kaupp, 2002).
Mechanism of Action
Target of Action
The primary target of the compound 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is the sodium-chloride symporter located in the distal convoluted tubules in the kidneys . This symporter plays a crucial role in the reabsorption of sodium and chloride ions from the filtrate back into the bloodstream .
Mode of Action
2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide interacts with its target by inhibiting the sodium-chloride symporter . This inhibition prevents the reabsorption of sodium and chloride ions, leading to increased ion concentration in the urine and promoting water loss from the body .
Biochemical Pathways
The action of 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide affects the renin-angiotensin-aldosterone system (RAAS) . By promoting diuresis, it reduces blood volume and decreases the workload on the heart. Additionally, it can cause loss of potassium and an increase in serum uric acid .
Pharmacokinetics
Like other thiazides, it is expected to have good oral bioavailability and is likely to be excreted in the urine .
Result of Action
The molecular and cellular effects of 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide’s action result in a decrease in blood pressure and reduction of edema . This is achieved through the diuretic effect of the compound, which reduces blood volume and thus decreases blood pressure .
Action Environment
Environmental factors such as diet and kidney function can influence the action, efficacy, and stability of 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide. For instance, a diet high in sodium can counteract the diuretic effect of the compound, while impaired kidney function can affect the compound’s excretion and thus its efficacy .
Future Directions
properties
IUPAC Name |
2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O3S3/c13-7-1-2-8-9(5-7)23(19,20)17-12(15-8)22-6-10(18)16-11-14-3-4-21-11/h1-5H,6H2,(H,15,17)(H,14,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZECZMWKVCVLGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)S(=O)(=O)N=C(N2)SCC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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